3-Cyclopropoxy-2-iodo-6-methoxypyridine
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Overview
Description
3-Cyclopropoxy-2-iodo-6-methoxypyridine is an organic compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the third position, an iodine atom at the second position, and a methoxy group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-6-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of the Iodine Atom: The iodine atom is introduced at the second position of the pyridine ring through an iodination reaction using reagents such as iodine and a suitable oxidizing agent.
Introduction of the Methoxy Group: The methoxy group is introduced at the sixth position through a methylation reaction using reagents such as methyl iodide and a base.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced at the third position through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodo-6-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of 3-cyclopropoxy-2-substituted-6-methoxypyridine derivatives.
Oxidation Reactions: Formation of 3-cyclopropoxy-2-iodo-6-formylpyridine or 3-cyclopropoxy-2-iodo-6-carboxypyridine.
Reduction Reactions: Formation of 3-cyclopropoxy-2-iodo-6-methoxypiperidine.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-6-methoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropoxy and methoxy groups may enhance its binding affinity and selectivity towards these targets, while the iodine atom may facilitate its detection and quantification in biological assays.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-iodo-4-methoxypyridine: Similar structure but with the methoxy group at the fourth position.
3-Cyclopropoxy-2-iodo-5-methoxypyridine: Similar structure but with the methoxy group at the fifth position.
3-Cyclopropoxy-2-iodo-6-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-Cyclopropoxy-2-iodo-6-methoxypyridine is unique due to the specific positioning of the cyclopropoxy, iodine, and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-6-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
YSOQVIGKEXVBRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
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